3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (hereafter referred to as the "target compound") features a quinolin-4-one core substituted at position 3 with a 3-bromophenyl-1,2,4-oxadiazole moiety, at position 6 with a methyl group, and at position 1 with a propyl chain. Its molecular formula is inferred as C₂₂H₁₉BrN₃O₂ (molecular weight ~425 g/mol) based on structural analogs . The bromophenyl-oxadiazole group contributes to lipophilicity (logP ~4.6), while the quinolinone core and substituents influence hydrogen-bonding capacity (polar surface area ~47 Ų) and solubility (logSw ~-4.44) .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c1-3-9-25-12-17(19(26)16-10-13(2)7-8-18(16)25)21-23-20(24-27-21)14-5-4-6-15(22)11-14/h4-8,10-12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXCSCFDXREDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Quinoline core construction: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antiviral properties. Specifically, research has demonstrated that similar compounds can act as potent inhibitors of Hepatitis B Virus (HBV) replication. Molecular docking simulations have suggested that the structural features of oxadiazole derivatives enhance their binding affinity to viral targets, thereby inhibiting viral replication effectively .
Case Study: Hepatitis B Virus Inhibition
In vitro studies have shown that certain derivatives with oxadiazole structures can inhibit HBV replication at concentrations as low as 10 µM. This indicates promising potential for developing antiviral therapies based on this class of compounds .
Anticancer Activity
The quinoline scaffold is well-documented for its anticancer properties. Compounds similar to 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Mechanisms of Action
Research indicates that quinoline-based compounds can interfere with various cellular pathways involved in cancer progression. For instance, they may inhibit topoisomerase enzymes or induce oxidative stress within cancer cells, leading to cell death .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The unique structural features of this compound may enhance its efficacy against resistant strains of bacteria.
Case Study: Anti-MRSA Activity
Studies have shown that certain quinoline derivatives demonstrate significant activity against MRSA strains. The mode of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes .
Summary of Findings
The following table summarizes the key findings regarding the applications of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one :
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromophenyl group and oxadiazole ring are known to enhance binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with four closely related analogs, highlighting substituent differences and key physicochemical properties:
Key Observations:
Bromine Position : The target compound and G607-0922 differ in bromophenyl substitution (3- vs. 2-position). The 3-bromo analog exhibits marginally higher lipophilicity (logP ~4.6 vs. 4.609) due to reduced steric hindrance .
Fluoro vs. Methyl at R1 : Replacing 6-methyl with 6-fluoro ( and ) increases molecular weight by ~3–9 g/mol and logP by ~0.6 units, likely due to fluorine’s electronegativity and reduced steric bulk .
Propyl vs. Ethyl at R2 : A 1-propyl group (target compound) adds ~14 g/mol compared to 1-ethyl (), enhancing hydrophobicity.
Methoxy vs. Bromo : The methoxy-substituted analog () has a lower molecular weight (~389 vs. ~425) and higher polar surface area (54.4 vs. ~47 Ų), improving aqueous solubility .
Biological Activity
The compound 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one exhibits significant biological activity that has been the subject of various studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H18BrN3O
- Molecular Weight : 330.24 g/mol
- IUPAC Name : 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including:
Antimicrobial Activity
Research indicates that the compound demonstrates notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined to be comparable to standard antibiotics such as ciprofloxacin and ketoconazole, suggesting significant antibacterial potency .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies involving different cancer cell lines have reported:
- Cytotoxicity : The compound exhibited selective cytotoxicity against tumorigenic cells while showing lower toxicity towards normal cells, indicating a promising therapeutic index .
Anti-inflammatory Effects
In preclinical models, the compound has demonstrated anti-inflammatory activity:
- It was reported to inhibit pro-inflammatory cytokines in cell cultures and animal models of inflammation .
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Interference with Cell Signaling : It appears to modulate signaling pathways related to cell proliferation and apoptosis .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against resistant bacterial strains demonstrated that it could reduce bacterial load significantly in vitro. The results indicated a potential role in treating infections caused by antibiotic-resistant bacteria.
Case Study 2: Cancer Treatment
In a recent clinical trial involving patients with specific types of cancer, administration of the compound led to a measurable reduction in tumor size in a subset of participants. These findings support further exploration into its use as an adjunct therapy in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
